

# 2,4,6-Triiodophenol (CAS 609-23-4): A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: 2,4,6-Triiodophenol

Cat. No.: B146134

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**2,4,6-Triiodophenol** (TIP) is a halogenated phenolic compound with the CAS number 609-23-4. It is a white to off-white or light brown crystalline powder.<sup>[1][2]</sup> This technical guide provides an in-depth overview of the chemical and physical properties, spectral data, safety information, experimental protocols for synthesis and analysis, and a detailed examination of its biological activities, including its roles as a thyroid-disrupting chemical and an anti-inflammatory agent.

## Chemical and Physical Properties

**2,4,6-Triiodophenol** is characterized by a phenol ring substituted with three iodine atoms at the 2, 4, and 6 positions.<sup>[1]</sup> This high degree of iodination significantly influences its chemical and physical properties.

Property	Value	Reference
Molecular Formula	C <sub>6</sub> H <sub>3</sub> I <sub>3</sub> O	[3]
Molecular Weight	471.80 g/mol	[3]
Appearance	Off-white to light brown or grey powder	[2]
Melting Point	157-159 °C	[4]
Solubility	Insoluble in water; Soluble in chloroform, dichloromethane, and alkaline solutions.	[5][6]
IUPAC Name	2,4,6-triiodophenol	[3]
InChI Key	VAPDZNUFNKUROY-UHFFFAOYSA-N	[4]
SMILES	<chem>Oc1c(I)cc(I)cc1I</chem>	[4]

## Spectral Data

The structural characterization of **2,4,6-Triiodophenol** is supported by various spectroscopic techniques.

Data Type	Key Features	Reference
<sup>1</sup> H NMR	Spectrum available, consistent with structure.	[7]
<sup>13</sup> C NMR	Spectrum available.	[3]
Mass Spectrometry (MS)	Mass spectrum data available.	[3][8]
Infrared (IR) Spectroscopy	IR spectrum available.	[3]
Raman Spectroscopy	Raman spectrum available.	[3]

## Safety and Handling

**2,4,6-Triiodophenol** is classified as a hazardous substance and requires careful handling in a laboratory setting.

Hazard Classification	GHS Hazard Statements	Precautionary Statements
Acute Toxicity, Dermal (Category 4)	H312: Harmful in contact with skin.	P280: Wear protective gloves/protective clothing/eye protection/face protection.
Skin Irritation (Category 2)	H315: Causes skin irritation.	P302+P352: IF ON SKIN: Wash with plenty of soap and water.
Eye Irritation (Category 2)	H319: Causes serious eye irritation.	P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Acute Toxicity, Inhalation (Category 4)	H332: Harmful if inhaled.	P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory tract irritation	H335: May cause respiratory irritation.	P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed.<sup>[1]</sup> It is also noted to be light-sensitive.<sup>[5]</sup>

## Experimental Protocols

### Synthesis of 2,4,6-Triiodophenol

Several methods for the synthesis of **2,4,6-Triiodophenol** have been reported, primarily involving the direct iodination of phenol.

Method 1: Iodination with Iodine and Hydrogen Peroxide<sup>[6]</sup>

This method involves the reaction of phenol with iodine in the presence of hydrogen peroxide as a catalyst in an acidic and minimally hydrated medium.

Materials:

- Phenol
- Iodine
- Methanol
- Sulfuric acid (concentrated)
- 30% Hydrogen peroxide solution
- Methanol/water (3:1) mixture for washing

Procedure:

- In a three-necked reactor equipped with a water bath, stirrer, reflux condenser, thermometer, and addition funnel, dissolve 564 g (6 moles) of phenol and 2284 g (18 equivalents) of iodine in 4000 ml of methanol.
- Add 400 ml of concentrated sulfuric acid to the mixture.
- Heat the mixture to 60°C.
- Gradually add 900 ml of 30% hydrogen peroxide, maintaining the temperature between 60 and 65°C.
- Allow the reaction to proceed for 4 to 5 hours at this temperature.
- Stop heating and let the mixture stand for 24 hours.
- Filter the formed precipitate and dry it under a vacuum.
- Recrystallize the crude product from hot methanol.
- Filter the recrystallized product and wash it with a 3:1 methanol/water mixture.

- The expected yield is approximately 43-44%, with a melting point of 158-159°C.

#### Method 2: Iodination with Periodic Acid and Potassium Iodide<sup>[6]</sup>

This alternative method utilizes periodic acid and potassium iodide in the presence of concentrated sulfuric acid.

#### Materials:

- Periodic acid
- Concentrated sulfuric acid
- Potassium iodide
- Phenol

#### Procedure:

- Dissolve 25.6 g (133 moles) of periodic acid in 600 ml of concentrated sulfuric acid, cooling the mixture externally with ice.
- Add 55.8 g (336 moles) of potassium iodide in small portions.
- Subsequently, add 12.2 g (128 moles) of phenol.
- Stir the reaction mixture overnight.
- Work-up of the reaction to isolate the product is required (details not specified in the source).

## Purification of 2,4,6-Triiodophenol

Recrystallization is a common method for the purification of crude **2,4,6-Triiodophenol**. As described in the synthesis protocol, hot methanol is an effective solvent for recrystallization.<sup>[6]</sup> Another patent suggests recrystallization from isopropanol after washing the crude reaction product.

## Analytical Methods

## High-Performance Liquid Chromatography (HPLC)[5]

HPLC is a versatile technique for the analysis of **2,4,6-Triiodophenol**.

- Method: Reverse-phase HPLC.[9]
- Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acid such as phosphoric acid. For Mass Spectrometry (MS) compatibility, formic acid should be used instead of phosphoric acid.[9]
- Detection: Various detection systems can be employed, with the choice impacting sensitivity and specificity.[5]

## Gas Chromatography/Mass Spectrometry (GC/MS)[5]

GC/MS is another powerful technique for the analysis of iodinated phenols.

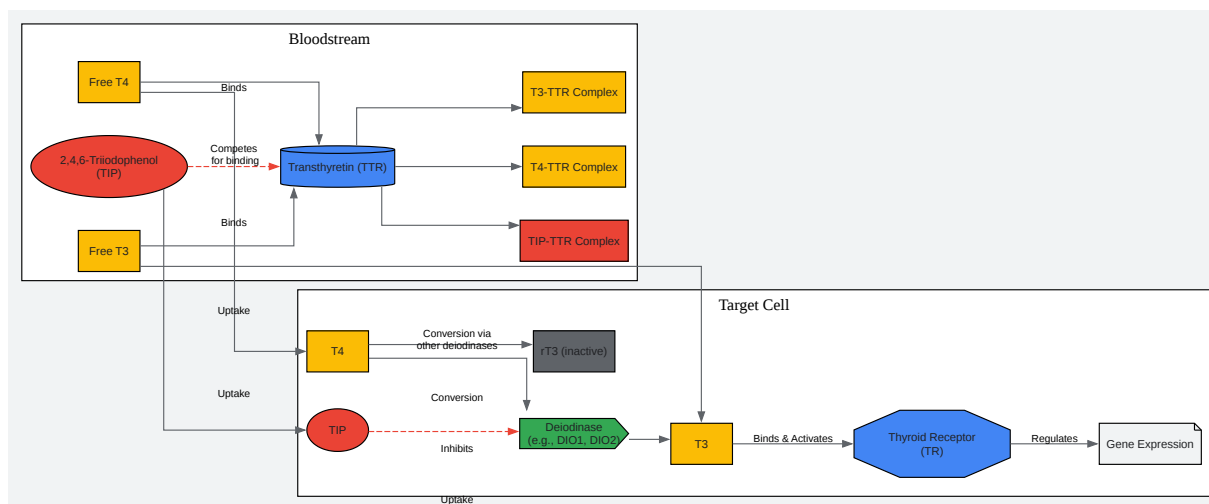
- Method: GC coupled with MS is suitable for the identification and quantification of volatile or semi-volatile compounds like **2,4,6-Triiodophenol**, which may require derivatization to improve chromatographic properties.

# Biological Activities and Signaling Pathways

**2,4,6-Triiodophenol** exhibits significant biological activities, primarily as a thyroid-disrupting chemical and as an inhibitor of the pro-inflammatory mediator leukotriene B4.

## Thyroid Hormone Disruption

**2,4,6-Triiodophenol** is recognized as a potent thyroid-disrupting chemical.[2][5][10] Its structural similarity to thyroid hormones allows it to interfere with the normal functioning of the thyroid hormone system through several mechanisms. One key mechanism is the inhibition of deiodinase enzymes, which are responsible for the conversion of the prohormone thyroxine (T4) to the active hormone triiodothyronine (T3).[5][10] It may also compete with thyroid hormones for binding to transport proteins such as transthyretin (TTR).



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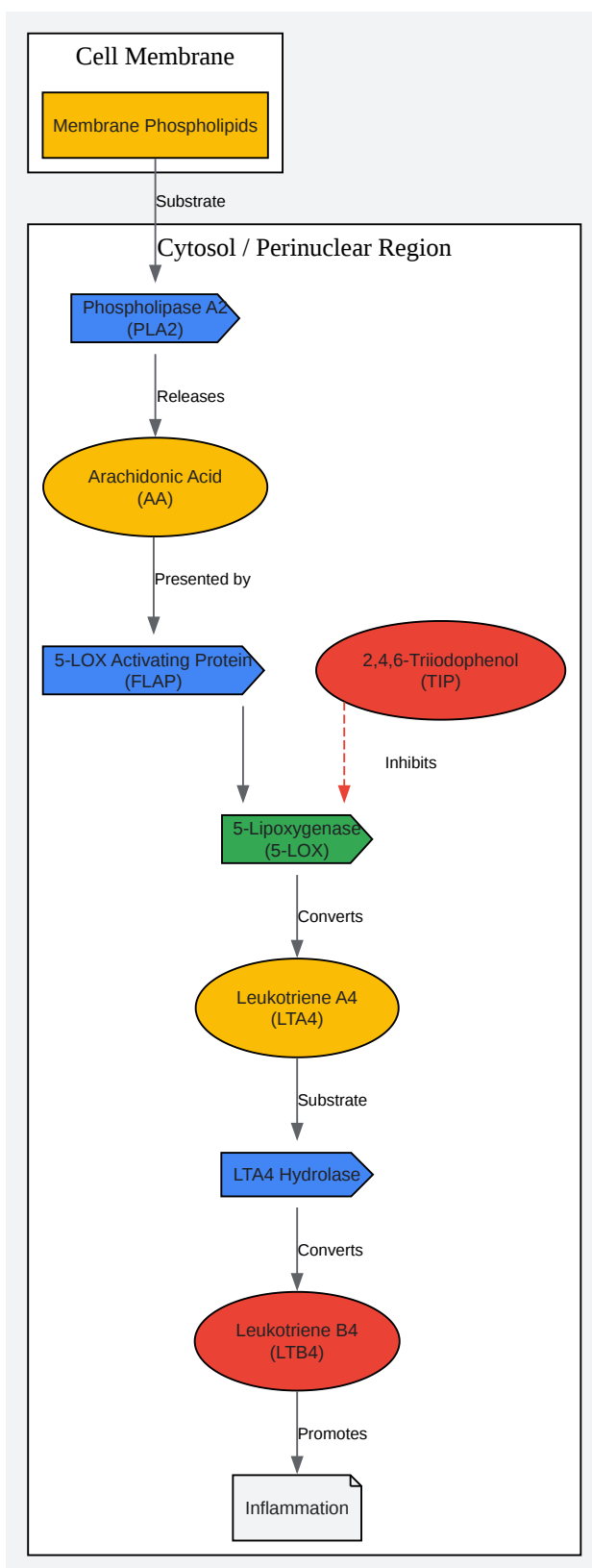
Thyroid hormone disruption by **2,4,6-Triiodophenol**.

## Anti-inflammatory Activity via Leukotriene B4 Synthesis Inhibition

**2,4,6-Triiodophenol** has been investigated as a potent anti-inflammatory and analgesic agent. [5] This activity is attributed to its ability to inhibit the synthesis of leukotriene B4 (LTB4), a potent pro-inflammatory mediator. [5] LTB4 is synthesized from arachidonic acid via the 5-lipoxygenase (5-LOX) pathway. The process begins with the release of arachidonic acid from membrane phospholipids by phospholipase A2 (PLA2). Arachidonic acid is then converted to

leukotriene A4 (LTA4) by 5-LOX, a reaction facilitated by the 5-lipoxygenase-activating protein (FLAP). LTA4 is subsequently hydrolyzed to LTB4. **2,4,6-Triiodophenol** is thought to exert its inhibitory effect on one or more of the key enzymes in this pathway.





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Inhibition of Leukotriene B<sub>4</sub> synthesis by **2,4,6-Triiodophenol**.

## Conclusion

**2,4,6-Triiodophenol** is a multifaceted compound with significant implications for both environmental science and pharmacology. Its ability to disrupt the thyroid hormone system warrants further investigation into its environmental impact as an iodinated disinfection byproduct. Concurrently, its potent anti-inflammatory properties, mediated through the inhibition of leukotriene B4 synthesis, present a promising avenue for the development of novel therapeutic agents. This technical guide provides a foundational understanding of the key properties and activities of **2,4,6-Triiodophenol** to support ongoing and future research in these critical areas.

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- To cite this document: BenchChem. [2,4,6-Triiodophenol (CAS 609-23-4): A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b146134#2-4-6-triiodophenol-cas-number-609-23-4-properties]

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